molecular formula C16H12O6 B191515 Hydroxygenkwanin CAS No. 20243-59-8

Hydroxygenkwanin

Cat. No.: B191515
CAS No.: 20243-59-8
M. Wt: 300.26 g/mol
InChI Key: MQSZRBPYXNEFHF-UHFFFAOYSA-N
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Mechanism of Action

Hydroxygenkwanin (HGK), also known as Luteolin 7-methyl ether, is a flavonoid extracted from Daphne genkwa . It has been the subject of numerous studies due to its potential therapeutic properties, particularly in the context of cancer treatment .

Target of Action

HGK primarily targets the ATP-binding cassette (ABC) drug transporters, specifically ABCB1 and ABCG2 . These transporters are often overexpressed in cancer cells and contribute to multidrug resistance (MDR) . HGK also targets molecules involved in the DNA damage response (DDR), such as RAD51 .

Mode of Action

It inhibits the drug transport function of ABCG2, thereby reversing ABCG2-mediated resistance to multiple cytotoxic anticancer drugs in ABCG2-overexpressing multidrug-resistant cancer cells . HGK also inhibits the expression of RAD51 and progression of homologous recombination, thereby suppressing the ability of cancer cells to repair DNA damage .

Biochemical Pathways

HGK affects several biochemical pathways. It inhibits the progression of homologous recombination, a key pathway in DNA repair . It also stimulates the ATPase activity of ABCG2, indicating its role in energy metabolism . Furthermore, HGK has been shown to induce mitochondrial damage and DNA breaks in glioma cells, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Its ability to inhibit abcg2, a transporter involved in drug efflux, suggests that it may influence drug bioavailability .

Result of Action

HGK has several molecular and cellular effects. It suppresses the ability of cancer cells to repair DNA damage, enhancing their sensitivity to chemotherapy . It also inhibits abnormal proliferation, migration, and inflammation in vascular smooth muscle cells . Moreover, HGK induces cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action of HGK can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as HGK can enhance the sensitivity of cancer cells to chemotherapy . .

Biochemical Analysis

Biochemical Properties

Hydroxygenkwanin interacts with ATP-binding cassette (ABC) drug transporters, specifically ABCB1 and ABCG2 . These transporters are known to contribute to clinical multidrug resistance (MDR) in cancer patients . This compound is not an efflux substrate of either ABCB1 or ABCG2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cancer cells, it has been found to inhibit cell growth dose-dependently . It also significantly reverses ABCG2-mediated resistance to multiple cytotoxic anticancer drugs in ABCG2-overexpressing multidrug-resistant cancer cells . Furthermore, this compound has been shown to decrease the levels of EGFR and phosphorylated EGFR in non-small cell lung cancer (NSCLC) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the drug transport function of ABCG2, although it does not significantly affect the protein expression of this transporter in cancer cells . Experimental data shows that this compound stimulates the ATPase activity of ABCG2 . It also induces cell cycle arrest through p21 activation and causes intrinsic cell apoptosis pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to significantly reverse ABCG2-mediated resistance to multiple cytotoxic anticancer drugs in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has been shown to enhance the sensitivity of liver cancer cells to doxorubicin without any physiological toxicity .

Metabolic Pathways

It has been shown to inhibit the expression of RAD51 and progression of homologous recombination, thereby suppressing the ability of hepatocellular carcinoma (HCC) cell lines to repair DNA damage .

Transport and Distribution

This compound is known to interact with ABC drug transporters, which play a role in its transport and distribution within cells . It binds to the substrate-binding pocket of ABCG2 and attenuates the transport function of ABCG2 .

Subcellular Localization

It has been shown to bind to the substrate-binding pocket of ABCG2, which is located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxygenkwanin can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Daphne genkwa plant using organic solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The leaves of the Daphne genkwa plant are harvested and dried before being processed using solvents. The crude extract is then refined through multiple purification steps, including column chromatography and recrystallization, to obtain high-purity this compound .

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSZRBPYXNEFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942365
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-92-6, 20243-59-8
Record name Rhamnocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHAMNOCITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of hydroxygenkwanin?

A1: this compound has been shown to interact with various molecular targets, including:

  • Epidermal Growth Factor Receptor (EGFR): HGK enhances EGFR degradation, suppressing EGFR downstream signaling and exhibiting antitumor activity in non-small cell lung cancer cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). []
  • Forkhead Box Protein M1 (FOXM1): HGK induces miR-320a expression, which inhibits FOXM1 expression and its downstream targets related to epithelial–mesenchymal transition, suppressing liver cancer cell growth and invasion. []
  • Histone Deacetylases (HDACs): HGK inhibits class I HDAC expression, promoting tumor suppressor p21 expression and acetylation/activation of p53 and p65, leading to growth inhibition, migration, and invasion of liver cancer cells, and promoting apoptosis. []
  • RAD51: HGK inhibits RAD51 expression, hindering homologous recombination DNA repair, sensitizing hepatocellular carcinoma cells to doxorubicin. []
  • PDK1/AKT/mTOR Pathway: HGK regulates this pathway, inhibiting the abnormal proliferation, migration, and inflammation of vascular smooth muscle cells induced by PDGF-BB or TNF-α. []

Q2: How does this compound affect cell cycle progression?

A2: HGK has been shown to induce cell cycle arrest. This effect is mediated through the activation of p21, a cyclin-dependent kinase inhibitor. []

Q3: Does this compound impact cell death pathways?

A3: Yes, HGK promotes apoptosis, a form of programmed cell death. This occurs through the intrinsic apoptotic pathway, involving p53 activation and caspase activation. [, ]

Q4: How does this compound affect tumor metastasis?

A4: HGK has demonstrated an inhibitory effect on tumor metastasis in colorectal cancer models. This effect is attributed to its ability to modulate the polarization of tumor-associated macrophages, which play a crucial role in tumor progression and metastasis. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H12O6, and its molecular weight is 299.26 g/mol.

Q6: What are the key spectroscopic characteristics used for this compound identification?

A6: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are instrumental in identifying and characterizing this compound. These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q7: Is there information available regarding the stability and compatibility of this compound with various materials?

A7: Currently, limited data is available concerning the material compatibility and stability of this compound. Further research is needed to assess its performance and applications under diverse conditions.

Q8: Are there any known catalytic properties or applications of this compound?

A8: Based on the available research, this compound is not primarily recognized for its catalytic properties. Its primary focus in research revolves around its biological activities, particularly its anti-cancer potential.

Q9: Have computational methods been used to study this compound?

A9: Yes, computational studies, including in silico docking analysis, have been performed to understand the interaction of this compound with its target proteins. For example, docking studies have investigated the binding of this compound to the inward-open conformation of human ABCG2, a transporter protein associated with multidrug resistance in cancer cells. [] Additionally, network pharmacology approaches have been used to explore the potential mechanisms of action of this compound in various disease models, including neuroprotection and systemic lupus erythematosus. [, ]

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